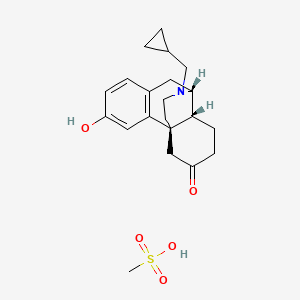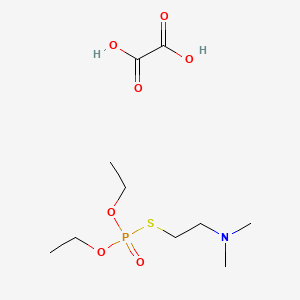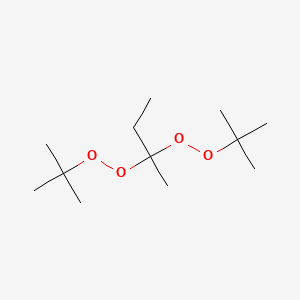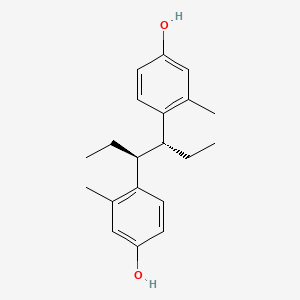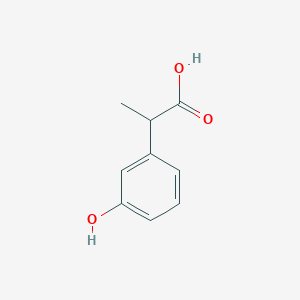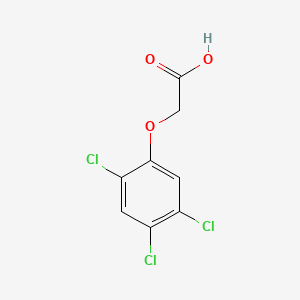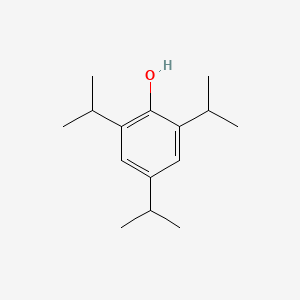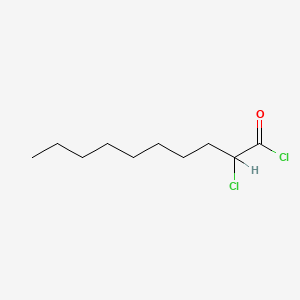
2-Chlorodecanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoyl chloride, 2-chloro- is a biochemical.
Aplicaciones Científicas De Investigación
1. Advanced Oxidation Processes in Wastewater Treatment
2-Chlorodecanoyl chloride has implications in advanced oxidation processes (AOPs), particularly in the context of wastewater treatment involving azo dyes. Chloride ions, such as those derived from 2-Chlorodecanoyl chloride, can have a dual effect (both inhibitory and accelerating) on the degradation of dyes like Acid Orange 7 in Co/peroxymonosulfate AOPs. These processes are crucial for detoxifying chloride-rich azo dyes wastewater (Yuan, Ramjaun, Wang, & Liu, 2011).
2. Electrochemical Water Treatment Technologies
2-Chlorodecanoyl chloride can also play a role in electrochemical water treatment technologies. For instance, in the electrochemical denitrification of solutions containing chlorides, research has shown that chloride ions can enhance the rate of nitrate removal. This suggests potential applications in water treatment processes, especially in settings where chlorides are present (Lacasa, Llanos, Cañizares, & Rodrigo, 2012).
3. Electrochlorination Systems
In the context of electrochlorination systems used for water disinfection, the design and operating parameters, including the concentration of chlorides like those from 2-Chlorodecanoyl chloride, significantly influence the efficiency of chlorine generation. Such systems are increasingly relevant for small-scale drinking water treatment and emergency disinfection applications (Choi, Shim, & Yoon, 2013).
4. Perchlorate Formation in Water Electrolysis
In studies related to drinking water electrolysis, the presence of chloride ions, potentially from compounds like 2-Chlorodecanoyl chloride, has been linked to the formation of perchlorates, a concern in water treatment. This underscores the need for careful control of chloride concentrations in such applications (Bergmann, Rollin, & Iourtchouk, 2009).
Propiedades
Número CAS |
68921-80-2 |
|---|---|
Nombre del producto |
2-Chlorodecanoyl chloride |
Fórmula molecular |
C10H18Cl2O |
Peso molecular |
225.15 g/mol |
Nombre IUPAC |
2-chlorodecanoyl chloride |
InChI |
InChI=1S/C10H18Cl2O/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8H2,1H3 |
Clave InChI |
CWXQUGMWCNUPTL-SECBINFHSA-N |
SMILES |
CCCCCCCCC(C(=O)Cl)Cl |
SMILES canónico |
CCCCCCCCC(C(=O)Cl)Cl |
Apariencia |
Solid powder |
Otros números CAS |
68921-80-2 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Decanoyl chloride, 2-chloro-; 2-Chlorodecanoyl chloride. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



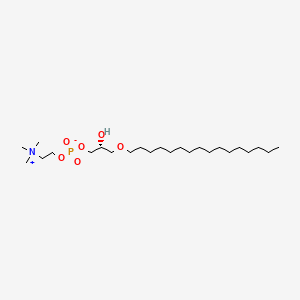
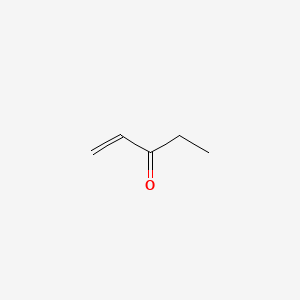
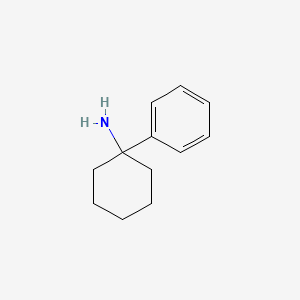
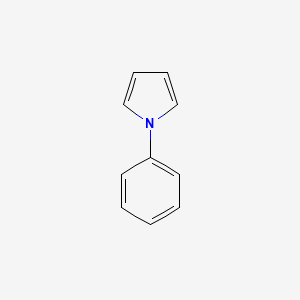
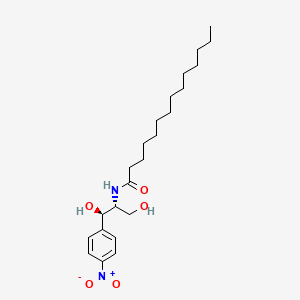
![4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide](/img/structure/B1663990.png)
